N-Propylbenzamide N-Propylbenzamide N-propylbenzamide is a member of the class the class of benzamides that is benzamide substituted by a propyl group at the N atom. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a benzamide.
N-Propylbenzamide belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. N-Propylbenzamide is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Propylbenzamide has been primarily detected in saliva. N-Propylbenzamide can be biosynthesized from benzamide.
Brand Name: Vulcanchem
CAS No.: 10546-70-0
VCID: VC20972938
InChI: InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
SMILES: CCCNC(=O)C1=CC=CC=C1
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

N-Propylbenzamide

CAS No.: 10546-70-0

Cat. No.: VC20972938

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

N-Propylbenzamide - 10546-70-0

Specification

Description N-propylbenzamide is a member of the class the class of benzamides that is benzamide substituted by a propyl group at the N atom. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a benzamide.
N-Propylbenzamide belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. N-Propylbenzamide is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Propylbenzamide has been primarily detected in saliva. N-Propylbenzamide can be biosynthesized from benzamide.
CAS No. 10546-70-0
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-propylbenzamide
Standard InChI InChI=1S/C10H13NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Standard InChI Key DYZWXBMTHNHXML-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC=CC=C1
Canonical SMILES CCCNC(=O)C1=CC=CC=C1

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